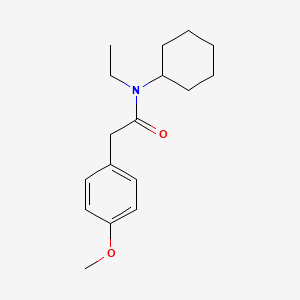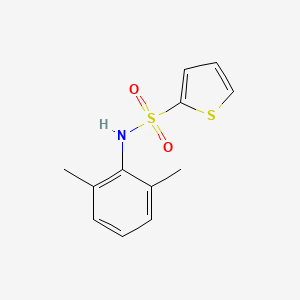
N-(2,6-dimethylphenyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C12H13NO2S2 and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.03877100 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N-(2,6-dimethylphenyl)-2-thiophenesulfonamide is a complex compound with a structure related to a family of drugs known as local anesthetics . The primary targets of these drugs are voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of pain signals .
Mode of Action
The compound interacts with its targets, the sodium channels, by binding to specific sites within the channel pore . This binding blocks the influx of sodium ions, preventing the generation of action potentials . As a result, the transmission of pain signals along the neurons is inhibited .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the propagation of action potentials in neurons . By blocking sodium channels, the compound disrupts the normal flow of sodium ions into the neurons. This disruption prevents the neurons from reaching the threshold potential necessary to trigger an action potential, thereby inhibiting the transmission of pain signals .
Pharmacokinetics
Based on its structural similarity to other local anesthetics, it can be inferred that the compound is likely to be well-absorbed following administration . The compound may undergo extensive first-pass metabolism, resulting in a low bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of pain signal transmission . By blocking sodium channels and preventing the generation of action potentials, the compound effectively numbs the area where it is applied, providing local anesthesia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target sites . Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its stability and efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,6-dimethylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-9-5-3-6-10(2)12(9)13-17(14,15)11-7-4-8-16-11/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHAULCCIGSTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
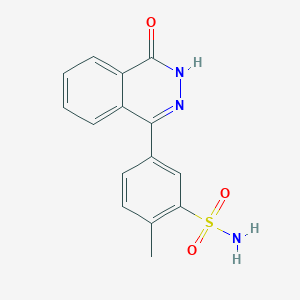
![N-[1-(4-morpholinylmethyl)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5642181.png)
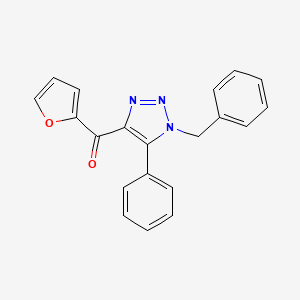
![2-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5642198.png)
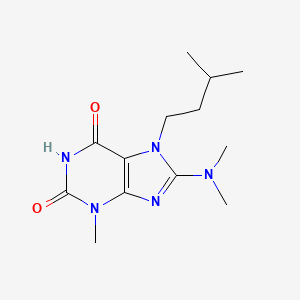

![5-{1-[4-(methylsulfonyl)phenyl]cyclobutyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5642213.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5642216.png)

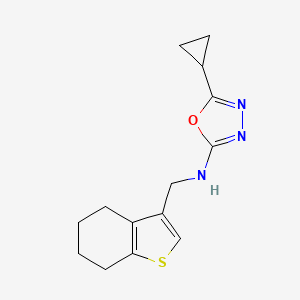
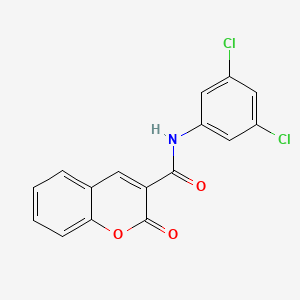
![{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642255.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5642260.png)
